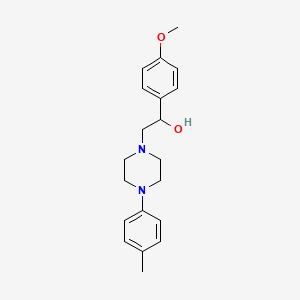
1-(4-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common name, and structural formula. The IUPAC name is based on the rules set by the International Union of Pure and Applied Chemistry. The common name is usually derived from its source or its chemical structure.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would involve studying the starting materials, the reagents used, the conditions under which the reactions were carried out, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the types of bonds, the presence of functional groups, and the overall 3D structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, under different conditions, and the mechanism of these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, refractive index, optical rotation, etc. These properties can be determined using various experimental techniques.Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanisms of Reactions
Studies have investigated the kinetics and mechanisms of reactions involving compounds with structures similar to "1-(4-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol". For instance, research on the reactions of 3-methoxyphenyl and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines provides insights into the kinetics and reaction mechanisms in organic chemistry, potentially offering pathways for novel synthetic routes and understanding the behavior of similar compounds (Castro et al., 2001).
Synthesis of Piperazine Derivatives
The synthesis of piperazine derivatives, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, from precursor compounds, has been optimized, showing the practical approaches to constructing molecules with similar backbones. This research highlights the synthetic accessibility of such compounds, which could be useful in developing new pharmaceuticals or materials (Wang Jin-peng, 2013).
Antimicrobial Activity
Novel pyridine derivatives, including piperazine compounds, have been synthesized and evaluated for their antimicrobial activity. This suggests that compounds with the piperazine core may possess significant biological activity, offering a basis for the development of new antimicrobial agents (Patel et al., 2011).
Enantioselective Synthesis and Biocatalysis
Enantiomerically pure compounds, such as (S)-1-(4-methoxyphenyl) ethanol, have been synthesized using biocatalysts, demonstrating the potential of enantioselective synthesis in producing chirally pure compounds. This approach is valuable in pharmaceutical synthesis where the enantiomeric purity of drug molecules can significantly affect their pharmacological properties (Kavi et al., 2021).
Discovery of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
Research into bis(heteroaryl)piperazines has led to the discovery of novel non-nucleoside HIV-1 reverse transcriptase inhibitors, indicating the potential of piperazine derivatives in antiviral therapy. This highlights the importance of such compounds in the ongoing search for effective treatments against HIV (Romero et al., 1994).
Safety And Hazards
The safety and hazards associated with a compound involve studying its toxicity, flammability, environmental impact, etc. This information is usually available in the Material Safety Data Sheet (MSDS) of the compound.
Zukünftige Richtungen
The future directions could involve studying the potential applications of the compound, improving its synthesis, studying its mechanism of action in more detail, etc.
I hope this general approach helps you in your analysis. For a more specific analysis, I would recommend consulting scientific literature or databases that might have information on this specific compound. If this compound is novel, it might be necessary to conduct experimental studies to gather this information. Please note that handling chemicals should always be done by trained professionals following all safety protocols.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-3-7-18(8-4-16)22-13-11-21(12-14-22)15-20(23)17-5-9-19(24-2)10-6-17/h3-10,20,23H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOGBAXGVKSLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

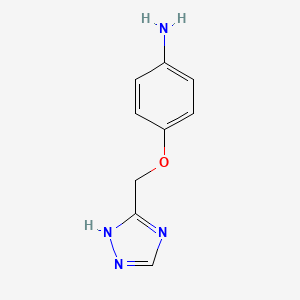
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)
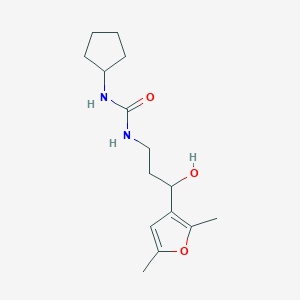
![N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2887569.png)
![2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2887570.png)
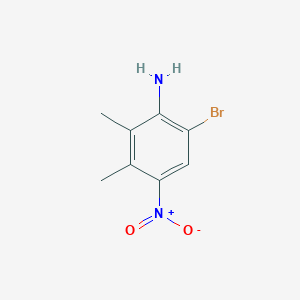
![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)
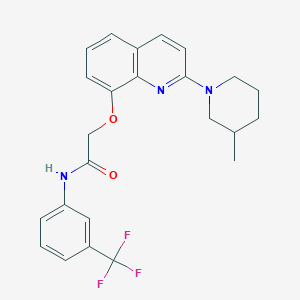
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)
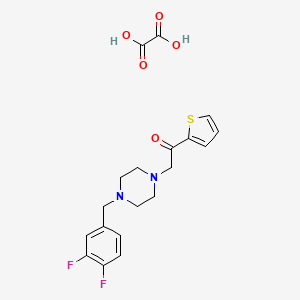
![7-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887584.png)
![4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2887586.png)
![11-Acetyl-6-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2887587.png)
![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2887588.png)